Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-
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Overview
Description
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a phenylethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- typically involves the reaction of benzene derivatives with trifluoromethyl and phenylethylthio groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a popular choice for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Scientific Research Applications
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethylthio group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-(trifluoromethyl)-: Contains a chlorine atom instead of a phenylethylthio group.
Benzene, (2,2,2-trifluoroethyl)-: Lacks the phenylethylthio group and has a simpler structure.
Benzene, 1,2,4-trifluoro-5-nitro-: Contains a nitro group and multiple fluorine atoms.
Uniqueness
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is unique due to the presence of both trifluoromethyl and phenylethylthio groups, which impart distinct chemical and physical properties
Properties
CAS No. |
123228-00-2 |
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Molecular Formula |
C14H11F3S |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H11F3S/c15-14(16,17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
YCHPFOXGVGKIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)SC2=CC=CC=C2 |
Origin of Product |
United States |
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